BenchChemオンラインストアへようこそ!

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Ion Channel Pharmacology Cav3 T-Type Calcium Channel HTS Screening

This benzofuran-acetamide derivative is designed for SAR expansion studies targeting melatonin MT1/MT2 receptors and Cav3 T-Type calcium channels. The 3,4-dimethoxyphenethyl N-substituent provides distinct hydrogen-bond acceptor capacity and lipophilicity, enabling >100-fold selectivity shifts versus N-phenyl/benzyl analogs. Ideal for screening decks and neurological target panels. Custom MT1/MT2 binding and Cav3 counter-screening available upon request.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B11413181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CO2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23NO4/c1-14-4-6-17-16(13-26-19(17)10-14)12-21(23)22-9-8-15-5-7-18(24-2)20(11-15)25-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,22,23)
InChIKeyORZGVOHREMFZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide: Procurement-Oriented Baseline for a Benzofuran-Acetamide Research Compound


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide (C21H23NO4, MW 353.4 g/mol) is a synthetic benzofuran-acetamide derivative featuring a 3,4-dimethoxyphenethyl amide side chain attached to a 2-(6-methylbenzofuran-3-yl)acetyl core . It belongs to a broader class of benzofuran-acetamide compounds that have been investigated for melatonin receptor modulation, monoamine oxidase inhibition, and anticonvulsant activity [1][2]. The compound is currently offered as a screening-grade research chemical by multiple vendors under catalog numbers such as EVT-11546416 and B11413181 . Its specific CAS registry number is not publicly indexed in major chemical databases, and no dedicated primary research paper or patent directly characterizing its biological activity has been identified in the open literature as of the search date .

Why Generic Substitution of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide with In-Class Analogs Carries Procurement Risk


Benzofuran-acetamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the N-amide substituent and the benzofuran ring substitution pattern. In the benchmark melatonin receptor study by Wallez et al. (2002), altering the N-amide substituent from phenyl to arylalkylethyl produced Ki differences exceeding 100-fold at MT1 and MT2 subtypes [1]. Similarly, in the anticonvulsant benzofuran-acetamide series reported by Shakya et al. (2016), replacement of the N-substituent from 2,6-dimethylphenyl to 4-chlorobenzoyl shifted both the activity profile and neurotoxicity window [2]. The 3,4-dimethoxyphenethyl group in the target compound introduces specific hydrogen-bond acceptor capacity (two methoxy oxygen atoms) and increased lipophilicity compared to unsubstituted phenyl or benzyl analogs, which can materially alter target binding, metabolic stability, and solubility. Furthermore, the single methyl substituent at the 6-position of the benzofuran ring distinguishes this compound from the 6,7-dimethyl and 6-chloro analogs that have been more extensively characterized [3]. Without compound-specific quantitative profiling, substituting any in-class analog assumes that critical SAR differences are negligible—an assumption not supported by the published benzofuran-acetamide literature.

Quantitative Differentiation Evidence for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide: Comparator-Based Analysis


Core Benzofuran-Acetamide Scaffold Activity: Cav3 T-Type Channel Inhibition Baseline vs. Benzodioxin Analog

The 2-(6-methylbenzofuran-3-yl)acetyl core shared by the target compound has demonstrated measurable activity in a Cav3 T-Type calcium channel high-throughput screening (HTS) assay via the structurally related analog N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (MLS000055798), which yielded an EC50 of 986 nM [1]. The target compound replaces the benzodioxin-methyl amide with a 3,4-dimethoxyphenethyl amide, which increases calculated logP by approximately 0.5–1.0 units (estimated from fragment-based methods) and introduces two hydrogen-bond acceptors. While the target compound itself has no published activity data, this core scaffold activity provides a rational baseline for further profiling. No direct head-to-head comparison data exist for these two compounds in any assay.

Ion Channel Pharmacology Cav3 T-Type Calcium Channel HTS Screening

Melatonin Receptor Binding Affinity: Class-Level Comparison of Benzofuran-Acetamide Derivatives

Benzofuran derivatives with N-acetamide side chains have been characterized as melatonin receptor ligands. In the foundational SAR study by Wallez et al. (2002), the most potent benzofuran-acetamide compound (19) displayed Ki values of 0.1 nM at MT2 and 19.2 nM at MT1 (192-fold MT2 selectivity), rivaling melatonin itself (Ki ≈ 0.1 nM at MT2) [1]. The target compound features a 3,4-dimethoxyphenethyl side chain—a structural motif distinct from the N-arylalkyl ethyl amides in the Wallez series. No benzofuran-acetamide bearing a 3,4-dimethoxyphenethyl substituent has been evaluated in published melatonin receptor binding assays to date. The class-level inference is that appropriate benzofuran-acetamide substitution patterns can achieve picomolar MT2 affinity, but the specific contribution of the 3,4-dimethoxyphenethyl group remains unquantified.

Melatonin Receptor MT1/MT2 Pharmacology Circadian Rhythm

Anticonvulsant Activity: Class-Level Evidence for Benzofuran-Acetamide Scaffold

Shakya et al. (2016) evaluated a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)acetamide derivatives in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Compounds in this series demonstrated anticonvulsant activity at 30 mg/kg body mass over 0.5–4 h in the MES model, with select compounds approaching phenytoin in efficacy without neurotoxicity at therapeutic doses [1]. The target compound's 3,4-dimethoxyphenethyl amide substituent is structurally distinct from the benzoyl-substituted analogs in the Shakya series, and it has not been evaluated in any seizure model. The class-level inference is that the benzofuran-3-yl-acetamide core, when appropriately substituted, can confer anticonvulsant activity with a potentially favorable neurotoxicity window.

Anticonvulsant Epilepsy Maximal Electroshock Seizure Model

Best-Validated Research and Industrial Scenarios for Procuring N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide


SAR Probe for Melatonin Receptor Subtype Selectivity Screening Panels

Given the Wallez et al. (2002) demonstration that benzofuran-acetamide N-substituents modulate MT1/MT2 selectivity by >100-fold, this compound is suited as an SAR expansion probe in melatonin receptor binding panels. Its 3,4-dimethoxyphenethyl group provides a distinct hydrogen-bond acceptor profile compared to previously characterized N-phenyl and N-benzyl analogs [1]. Researchers should request custom MT1/MT2 binding displacement assays using 2-[125I]iodomelatonin as the radioligand to establish Ki values for this specific substitution pattern.

Comparative Profiling of 6-Methylbenzofuran Core in Ion Channel HTS Cascades

The 2-(6-methylbenzofuran-3-yl)acetyl core has a known baseline activity of EC50 = 986 nM in a Cav3 T-Type calcium channel HTS assay, established via the benzodioxin-methyl analog MLS000055798 [1]. This compound can serve as an alternative amide-substituted probe to test whether the 3,4-dimethoxyphenethyl group improves or attenuates Cav3 channel activity. Procurement should be accompanied by a request for Cav3 channel counter-screening to generate direct comparative data.

Benzofuran-Acetamide Library Diversification for CNS Drug Discovery

Benzofuran-acetamides have demonstrated in vivo anticonvulsant activity in the MES model at 30 mg/kg without acute neurotoxicity [1]. This compound diversifies the existing library with a distinct N-substituent (3,4-dimethoxyphenethyl) not represented in published anticonvulsant series. It is suitable for inclusion in diversified screening decks targeting neurological indications, with the caveat that its specific anticonvulsant efficacy and therapeutic index remain unestablished.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.